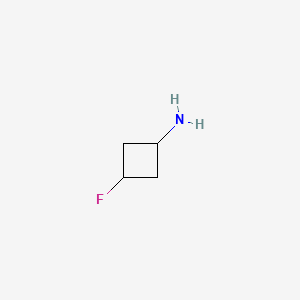

3-Fluorocyclobutanamine

Description

BenchChem offers high-quality 3-Fluorocyclobutanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorocyclobutanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCSZMINSACNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705432, DTXSID601297210, DTXSID101309997 | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-33-4, 1260670-54-9, 1234616-60-4 | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluorocyclobutanamine: Pathways, Protocols, and Practical Considerations for Drug Development

Abstract

The 3-fluorocyclobutanamine moiety is a highly sought-after structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The rigid, three-dimensional nature of the cyclobutane ring, combined with the unique electronic properties of the fluorine atom, offers a powerful tool for fine-tuning molecular architecture and function.[3][4] This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 3-fluorocyclobutanamine, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key transformations, and offer insights into potential challenges and troubleshooting strategies.

Introduction: The Strategic Value of the 3-Fluorocyclobutanamine Scaffold

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of contemporary drug discovery.[2][5] The 3-fluorocyclobutanamine scaffold, in particular, presents a compelling combination of a conformationally restricted cyclobutane ring and a strategically placed fluorine atom. This unique arrangement can lead to improved metabolic stability by blocking potential sites of oxidation, and the high electronegativity of fluorine can influence the pKa of the neighboring amine, impacting its interaction with biological targets.[6] Consequently, efficient and stereocontrolled access to both cis and trans isomers of 3-fluorocyclobutanamine is of paramount importance for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

This guide will focus on two of the most prevalent and versatile synthetic approaches to 3-fluorocyclobutanamine:

-

Pathway A: Synthesis commencing from 3-oxocyclobutanecarboxylic acid.

-

Pathway B: Synthesis via the reductive amination of 3-fluorocyclobutanone.

We will explore the nuances of each route, from the procurement or synthesis of starting materials to the critical fluorination and amination steps, and finally, the separation and characterization of the desired stereoisomers.

Pathway A: Synthesis from 3-Oxocyclobutanecarboxylic Acid

This pathway offers a robust and frequently utilized route to 3-fluorocyclobutanamine, leveraging the commercially available or readily synthesized starting material, 3-oxocyclobutanecarboxylic acid.[7][8] The general strategy involves the transformation of the carboxylic acid to an amine, followed by fluorination of the ketone.

Synthesis of the Starting Material: 3-Oxocyclobutanecarboxylic Acid

While commercially available, 3-oxocyclobutanecarboxylic acid can also be synthesized through various methods. One common laboratory-scale preparation involves a multi-step sequence starting from acetone, bromine, and malononitrile.[8][9] Another approach involves the acidic decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid.[10][11]

Conversion of Carboxylic Acid to Amine

The transformation of the carboxylic acid moiety to an amine is a critical step. A common and effective method is the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine.

Fluorination of the Cyclobutanone Ring

The introduction of the fluorine atom is typically achieved through nucleophilic fluorination of the ketone. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or its less hazardous analogue, Deoxo-Fluor®, are commonly employed for this transformation. These reagents convert the carbonyl group into a gem-difluoride, which is not the desired product. Therefore, a more nuanced approach is required, often involving the reduction of the ketone to an alcohol, followed by nucleophilic fluorination.

The stereochemical outcome of the reduction of the 3-substituted cyclobutanone is a crucial consideration. Hydride reduction of 3-substituted cyclobutanones generally exhibits a high preference for the formation of the cis-alcohol, with the hydride attacking from the face opposite to the substituent at the 3-position.[12][13] This stereoselectivity can be further enhanced by employing sterically bulky hydride reagents and conducting the reaction at low temperatures.[12]

Experimental Protocol: Synthesis of cis-3-Fluorocyclobutanamine from 3-Oxocyclobutanecarboxylic Acid

Step 1: Synthesis of cis-3-Aminocyclobutanol

-

Protection of the amine: The amino group of 3-aminocyclobutanecarboxylic acid is first protected, for example, as a Boc-carbamate.

-

Reduction of the carboxylic acid: The protected amino acid is then reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as THF.

-

Reduction of the ketone: The resulting ketone is then stereoselectively reduced to the cis-alcohol. To a solution of the 3-(Boc-amino)cyclobutanone in anhydrous THF at -78 °C, add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF slowly. Stir the reaction at -78 °C and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium potassium tartrate.

Step 2: Fluorination of cis-3-(Boc-amino)cyclobutanol

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the cis-3-(Boc-amino)cyclobutanol in anhydrous dichloromethane (DCM).

-

Addition of Fluorinating Agent: Cool the solution to -78 °C and slowly add diethylaminosulfur trifluoride (DAST) (1.1 equivalents).

-

Reaction and Work-up: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield cis-N-Boc-3-fluorocyclobutanamine.

Step 3: Deprotection to yield cis-3-Fluorocyclobutanamine

-

Acidic Cleavage: Dissolve the purified cis-N-Boc-3-fluorocyclobutanamine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

-

Isolation: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to yield the hydrochloride salt of cis-3-fluorocyclobutanamine.

Pathway B: Reductive Amination of 3-Fluorocyclobutanone

This pathway offers a more direct approach to 3-fluorocyclobutanamine, provided that the starting material, 3-fluorocyclobutanone, is accessible. Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds.[14][15]

Synthesis of the Starting Material: 3-Fluorocyclobutanone

The synthesis of 3-fluorocyclobutanone can be achieved from cyclobutanone.[16] A common method involves the α-fluorination of a cyclobutanone enolate or a related derivative.

The Reductive Amination Reaction

Reductive amination involves the initial formation of an imine or iminium ion from the reaction of 3-fluorocyclobutanone with an ammonia source (for a primary amine), followed by in situ reduction.[17] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting ketone.[14][18]

The choice of ammonia source is critical. Using ammonia directly can be challenging due to its volatility. Ammonium acetate or ammonium chloride in the presence of a base are often used as more convenient alternatives.

Stereochemical Considerations

The stereochemical outcome of the reductive amination of 3-fluorocyclobutanone will result in a mixture of cis and trans isomers of 3-fluorocyclobutanamine. The ratio of these isomers can be influenced by the reaction conditions and the reducing agent used. The separation of these diastereomers is a crucial subsequent step.

Experimental Protocol: Reductive Amination of 3-Fluorocyclobutanone

-

Reaction Setup: To a solution of 3-fluorocyclobutanone in methanol, add ammonium acetate (5-10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by adding an aqueous solution of HCl. Wash the aqueous layer with an organic solvent like ether to remove any unreacted ketone. Basify the aqueous layer with an aqueous solution of NaOH to a pH > 10 and extract the product with dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis- and trans-3-fluorocyclobutanamine.

Stereoisomer Separation and Characterization

For applications in drug discovery, the separation of the cis and trans diastereomers of 3-fluorocyclobutanamine is essential. This is typically achieved using chromatographic techniques.

-

Flash Column Chromatography: Careful optimization of the solvent system for silica gel chromatography can often allow for the separation of the two isomers.

-

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining highly pure isomers, preparative HPLC is a powerful tool. Chiral HPLC can be employed if a racemic mixture of a specific diastereomer needs to be resolved into its enantiomers.

The separated isomers must be thoroughly characterized to confirm their relative stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is invaluable for this purpose. Nuclear Overhauser Effect (NOE) experiments can be used to establish the spatial proximity of protons and thus determine the cis or trans relationship of the substituents on the cyclobutane ring.

Data Summary and Comparison

| Parameter | Pathway A (from 3-Oxocyclobutanecarboxylic Acid) | Pathway B (from 3-Fluorocyclobutanone) |

| Starting Material | 3-Oxocyclobutanecarboxylic Acid | 3-Fluorocyclobutanone |

| Key Transformations | Curtius Rearrangement, Stereoselective Reduction, Nucleophilic Fluorination | Reductive Amination |

| Stereocontrol | Can be highly stereoselective for the cis isomer depending on the reduction step.[12] | Typically yields a mixture of cis and trans isomers requiring separation. |

| Overall Yield | Variable, typically moderate over multiple steps. | Generally good for the reductive amination step. |

| Advantages | Well-established route with good potential for stereocontrol. | More direct and potentially fewer steps if the starting material is available. |

| Disadvantages | Longer synthetic sequence. | Requires synthesis of 3-fluorocyclobutanone; produces a mixture of stereoisomers. |

Troubleshooting and Practical Considerations

| Issue | Potential Cause | Suggested Solution |

| Low yield in fluorination with DAST | Reagent degradation; incomplete reaction. | Use a fresh bottle of DAST; ensure anhydrous conditions; consider increasing reaction time or temperature cautiously.[19] |

| Formation of elimination byproducts | The hydroxyl group may not be a good leaving group; reaction conditions are too harsh. | Convert the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination; use milder fluorinating agents or conditions.[19] |

| Poor separation of cis/trans isomers | Similar polarities of the isomers. | Optimize the solvent system for column chromatography; consider derivatization to alter polarity; utilize preparative HPLC.[20] |

| Incomplete reductive amination | Inefficient imine formation; inactive reducing agent. | Use a larger excess of the ammonia source; ensure the reducing agent is fresh; consider adding a dehydrating agent (e.g., molecular sieves) to drive imine formation. |

Visualizing the Synthetic Pathways

Pathway A: From 3-Oxocyclobutanecarboxylic Acid```dot

digraph "Pathway_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="3-Oxocyclobutanecarboxylic Acid"]; B [label="3-(Boc-amino)cyclobutanone"]; C [label="cis-3-(Boc-amino)cyclobutanol"]; D [label="cis-N-Boc-3-fluorocyclobutanamine"]; E [label="cis-3-Fluorocyclobutanamine"];

A -> B [label=" Curtius\n Rearrangement\n (multi-step)"]; B -> C [label=" Stereoselective\n Reduction\n (e.g., LiAl(OtBu)3H)"]; C -> D [label=" Nucleophilic\n Fluorination\n (DAST)"]; D -> E [label=" Deprotection\n (HCI or TFA)"]; }

Caption: Reductive amination pathway to a mixture of cis- and trans-3-Fluorocyclobutanamine.

Conclusion

The synthesis of 3-fluorocyclobutanamine presents a rewarding challenge for synthetic chemists, offering access to a valuable building block for the development of novel therapeutics. The two primary pathways detailed in this guide, starting from either 3-oxocyclobutanecarboxylic acid or 3-fluorocyclobutanone, each offer distinct advantages and challenges. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired stereochemical outcome, and the scale of the synthesis. A thorough understanding of the underlying reaction mechanisms, careful optimization of reaction conditions, and robust analytical characterization are paramount to achieving success in the synthesis of these important fluorinated scaffolds. As the demand for sophisticated and highly functionalized building blocks in drug discovery continues to grow, the development of even more efficient and stereoselective methods for the synthesis of 3-fluorocyclobutanamine and its derivatives will undoubtedly remain an active area of research.

References

- Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applic

- What is the synthesis route of 3-Oxocyclobutanecarboxylic acid?. Guidechem. (URL: )

- Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. ACS Green Chemistry. (URL: )

- Synthesis method of 3-oxocyclobutanecarboxylic acid.

- 3-Oxocyclobutanecarboxylic acid. ChemicalBook. (URL: )

- Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (URL: )

- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.

- The fire-extinguishing performance and mechanism of fluorinated cyclobutane through experimental measurement and numerical calcul

-

Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. (URL: [Link])

- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

- A Comparative Guide to the Synthetic Methodologies of Fluorin

- Optimizing Reaction Conditions for Fluorin

- Fluorine in drug discovery: Role, design and case studies. (URL: )

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. (URL: [Link])

-

Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. (URL: [Link])

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. (URL: [Link])

-

Reductive Amination, and How It Works. Master Organic Chemistry. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])

-

Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. ResearchGate. (URL: [Link])

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]

- 12. biblio.vub.ac.be [biblio.vub.ac.be]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Fluorinated Scaffolds

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorocyclobutanamine

For Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, conformationally restricted carbocycles have emerged as powerful tools in this endeavor. The cyclobutane motif, in particular, offers a rigid scaffold that can improve potency and selectivity by locking in bioactive conformations.[1] When combined with fluorine, the most electronegative element, the utility of this scaffold is significantly enhanced. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[2][3]

3-Fluorocyclobutanamine is a prime example of such a strategic building block. It merges the conformational rigidity of the cyclobutane ring with the potent electronic effects of fluorine. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the core physicochemical properties of 3-Fluorocyclobutanamine, offering both theoretical insights and practical, field-proven experimental methodologies for their determination. Understanding these properties is critical for any researcher aiming to incorporate this valuable moiety into next-generation therapeutics.

Molecular Structure and Stereoisomerism

The foundational properties of 3-Fluorocyclobutanamine stem directly from its structure. As a 1,3-disubstituted cyclobutane, it exists as two distinct diastereomers: cis and trans. This stereochemical difference is not trivial; it dictates the spatial relationship between the polar amine group and the electronegative fluorine atom, leading to significant differences in properties like lipophilicity.[4]

The cyclobutane ring itself is not planar but adopts a puckered conformation to relieve ring strain. This results in substituents occupying pseudo-axial and pseudo-equatorial positions, further influencing the molecule's three-dimensional shape and interaction with biological targets.

Caption: Chemical structures of cis and trans isomers.

Core Physicochemical Data Summary

For ease of reference, the fundamental physicochemical properties of 3-Fluorocyclobutanamine are summarized below. These values are the cornerstone for predictive modeling and experimental design in a drug discovery context.

| Property | Value | Source |

| Molecular Formula | C₄H₈FN | PubChem[5] |

| Molecular Weight | 89.11 g/mol | PubChem[5] |

| IUPAC Name | 3-fluorocyclobutan-1-amine | PubChem[5] |

| pKa (amine) | ~9.6 (estimated)¹ | ResearchGate[4] |

| logD at pH 7.4 (trans) | -0.73 | ResearchGate[4] |

| logD at pH 7.4 (cis) | -1.10 | ResearchGate[4] |

¹Value is estimated based on the reported pKa of a similar fluorinated cyclobutylamine, which was found to be approximately 0.8 units lower than its non-fluorinated analog.[4]

Acidity and Basicity (pKa): The Ionization Constant

Causality Behind the Metric: The basicity of the primary amine, quantified by its pKa, is arguably one of its most critical properties. It dictates the molecule's charge state at physiological pH (~7.4). An amine's ability to exist in its protonated, cationic form is essential for aqueous solubility and the formation of ionic interactions with biological targets, such as the carboxylate residues in an enzyme's active site.

The Fluorine Effect: The defining feature of 3-Fluorocyclobutanamine is the powerful inductive electron-withdrawing effect of the fluorine atom. This effect propagates through the sigma bonds of the cyclobutane ring, pulling electron density away from the nitrogen atom. This delocalization of electron density stabilizes the conjugate acid (R-NH₃⁺), making it more acidic (a stronger acid) and thus lowering its pKa compared to the non-fluorinated parent compound, cyclobutanamine. Studies on analogous structures have shown that this fluorination strategy reduces the pKa by approximately 0.8 units, a significant modulation for drug design.[3][4]

Protocol for pKa Determination by Potentiometric Titration

This method remains the gold standard for its precision and reliability.[6] It involves monitoring pH changes as a titrant is added to the sample, allowing for the direct determination of the inflection point where pH = pKa.[7]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

-

Sample Preparation: Prepare a solution of 3-Fluorocyclobutanamine hydrochloride at a known concentration (e.g., 1 mM) in deionized water.[8] To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride (KCl).[8]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[8] Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[8]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[7][9] For higher accuracy, the first or second derivative of the curve can be plotted to pinpoint the equivalence point.

Caption: Workflow for logD determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Efficacy

Causality Behind the Metric: Adequate aqueous solubility is a non-negotiable property for most drug candidates. It directly impacts oral absorption, the ability to formulate intravenous solutions, and the reliability of in vitro biological assays. [10][11]Low solubility can lead to poor bioavailability and underestimated toxicity. [12][13]A common goal in early drug discovery is to achieve a solubility of >60 µg/mL. [10][14] Influencing Factors: The solubility of 3-Fluorocyclobutanamine is a balance of competing factors. Its lipophilicity, driven by the hydrocarbon scaffold and the fluorine atom, contributes to its crystal lattice energy and disfavors dissolution in water. However, this is counteracted by the basic amine group. At physiological pH, the amine will be predominantly protonated (R-NH₃⁺), and this charged species will have significantly higher aqueous solubility than the neutral form. Therefore, the pKa of the amine is a key determinant of its pH-dependent solubility profile.

Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for formulation and development. [11][13] Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (to ensure saturation) to a vial containing a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it in a thermomixer or shaker at a constant temperature (e.g., 25°C) for an extended period (typically 18-24 hours) to ensure equilibrium is reached. [11][13]3. Separation of Solid: After incubation, separate the undissolved solid from the saturated solution. This is a critical step, often achieved by high-speed centrifugation followed by filtration through a low-binding filter plate. [12][13]4. Quantification: Take a precise aliquot of the clear, saturated filtrate.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method like HPLC-UV or LC-MS/MS by comparing the response to a standard curve. [10]

Caption: Workflow for thermodynamic solubility determination.

Anticipated Spectroscopic Profile

While a dedicated database of spectra for this specific compound is not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization. [15][16]

-

¹H NMR: The spectrum would be complex due to the puckered, non-planar ring. Protons on the cyclobutane ring would appear in the aliphatic region (1.5-3.5 ppm). The proton on the carbon bearing the fluorine (CHF) would be significantly downfield and show a large doublet splitting due to coupling with the adjacent ¹⁹F nucleus (²J_HF). The amine (NH₂) protons might appear as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: The carbon atom directly bonded to fluorine (CF) would be the most downfield of the aliphatic carbons (typically 80-90 ppm) and would appear as a doublet with a large one-bond C-F coupling constant (¹J_CF). The carbon bearing the amine group (CN) would also be downfield (~40-50 ppm).

-

Mass Spectrometry (EI-MS): The electron impact mass spectrum would show a molecular ion peak (M⁺) at m/z = 89. Key fragmentation pathways would likely include the loss of an amino group (•NH₂) or loss of hydrogen fluoride (HF). [17]* Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. [18] * N-H Stretch: A medium intensity, two-pronged peak around 3300-3400 cm⁻¹ characteristic of a primary amine.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane ring.

-

C-F Stretch: A strong, sharp absorption in the fingerprint region, typically between 1000-1200 cm⁻¹.

-

Conclusion

3-Fluorocyclobutanamine is more than just a simple building block; it is a sophisticated tool for molecular design. Its physicochemical properties are a direct consequence of the interplay between its rigid carbocyclic core, its basic amine, and the powerful electronic influence of its fluorine substituent. The stereochemical relationship between the fluorine and amine groups gives rise to distinct lipophilicity profiles, providing medicinal chemists with a subtle yet powerful lever to fine-tune ADME properties. The experimental protocols detailed herein represent robust, validated methods for characterizing this and other novel chemical entities, ensuring that the data generated is reliable and directly applicable to the complex challenges of modern drug discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53488121, 3-Fluorocyclobutanamine. Available: [Link]

-

Biotium (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available: [Link]

-

Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2023). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry of Heterocyclic Compounds, 59(11-12), 859-869. Available: [Link]

-

Kerns, E. H., & Di, L. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism, 9(9), 879-885. Available: [Link]

-

Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879–885. Available: [Link]

-

Creative Bioarray (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available: [Link]

-

Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., Kondratov, I. S., Tolmachova, N. A., Datsenko, O. P., ... & Haufe, G. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(25), 5649-5659. Available: [Link]

-

Biotium (2024). LogP / LogD shake-flask method. protocols.io. Available: [Link]

-

Lin, G., & B-Dé, P. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58814. Available: [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available: [Link]

-

Creative Bioarray (n.d.). Aqueous Solubility Assays. Available: [Link]

-

Avdeef, A., & Tsinman, K. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available: [Link]

-

Stephens, S. J., & Jonich, M. J. (1964). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 41(11), A857. Available: [Link]

-

Oreate AI Blog (2023). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Available: [Link]

-

ECETOC (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available: [Link]

-

Domainex (n.d.). Shake Flask LogD. Available: [Link]

-

Lokey Lab Protocols (2017). Shake Flask logK. Available: [Link]

-

Chemistry For Everyone (2023). How To Determine PKA Of Organic Compounds? YouTube. Available: [Link]

-

ResearchGate (n.d.). Drug and drug candidates containing cyclobutane rings. Available: [Link]

-

ResearchGate (n.d.). Fluorocyclobutane-containing pharmaceuticals and drug candidates. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67084889, 3-Fluorocyclobutanamine hydrochloride. Available: [Link]

-

CRO SPLENDID LAB (n.d.). 3-Fluorocyclobutanamine Hydrochloride. Available: [Link]

-

ChemBK (n.d.). cis-3-Fluorocyclobutan-1-amine hydrochloride. Available: [Link]

-

Chemicalbridge (n.d.). cis-3-Fluorocyclobutanamine hydrochloride. Available: [Link]

-

Jianzhu Technology (n.d.). 3-Fluorocyclobutanamine Hydrochloride. Available: [Link]

-

ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available: [Link]

-

Forrester, S. R., & Hein, J. E. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Available: [Link]

-

University of Wisconsin-Madison (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available: [Link]

-

University of Colorado Boulder (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder. Available: [Link]

-

Scribd (n.d.). Spec Ir NMR Spectra Tables PDF. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Fluorocyclobutanamine | C4H8FN | CID 53488121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. scribd.com [scribd.com]

Introduction: The Emergence of Fluorinated Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 3-Fluorocyclobutanamine for Researchers and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing drug-like properties.[1] The unique electronic and steric attributes of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Within this context, small, conformationally restricted carbocycles like cyclobutane have gained significant traction as valuable bioisosteres for larger or more flexible moieties. The fusion of these two concepts—fluorination and small ring systems—has given rise to a class of powerful building blocks, among which 3-fluorocyclobutanamine stands out as a particularly noteworthy scaffold for the development of novel therapeutics.

This guide provides a comprehensive technical overview of 3-fluorocyclobutanamine, encompassing its chemical identity, synthesis, key physicochemical properties, and its burgeoning role in drug discovery.

Chemical Identity and Structure

3-Fluorocyclobutanamine is a saturated carbocyclic amine characterized by a four-membered ring substituted with a fluorine atom and an amino group at the 1- and 3-positions. This substitution pattern can exist as two distinct diastereomers: cis and trans.

The fundamental properties of 3-fluorocyclobutanamine are summarized below:

| Identifier | Value | Source |

| IUPAC Name | 3-fluorocyclobutan-1-amine | [2] |

| Molecular Formula | C4H8FN | [2] |

| Molecular Weight | 89.11 g/mol | [2] |

| Canonical SMILES | C1C(CC1F)N | [2] |

| CAS Number (Unspecified Stereochemistry) | 1260670-33-4 | [2] |

| CAS Number (cis-isomer) | 1260670-54-9 | [3] |

| CAS Number (cis-isomer HCl salt) | 1408075-13-7 | [4][5][6] |

| CAS Number (trans-isomer HCl salt) | 1408075-99-9 | [7][8] |

The presence of two stereocenters gives rise to the cis and trans isomers, the distinct spatial arrangement of which can significantly impact their interaction with biological targets.

Figure 1: Chemical Structures of cis- and trans-3-Fluorocyclobutanamine

-

A) cis-3-Fluorocyclobutanamine

-

B) trans-3-Fluorocyclobutanamine

The relative stereochemistry of the fluorine and amine substituents on the cyclobutane ring defines the cis and trans isomers.

Synthesis of 3-Fluorocyclobutanamine Stereoisomers

A common synthetic approach to access the stereoisomers of 3-fluorocyclobutanamine initiates from commercially available 3-oxocyclobutane carboxylic acid.[9] This multi-step synthesis allows for the controlled introduction of the fluorine and amine functionalities with defined stereochemistry.

Synthetic Workflow

The following diagram outlines a representative synthetic pathway:

Caption: A generalized synthetic pathway to cis- and trans-3-fluorocyclobutanamine.

Exemplary Experimental Protocol

The following is a generalized, multi-step protocol for the synthesis of 3-fluorocyclobutanamine, based on established methodologies.[9]

Step 1: Esterification

-

3-Oxocyclobutane carboxylic acid is converted to its corresponding ester (e.g., benzyl ester) to protect the carboxylic acid functionality.

Step 2: Grignard Reaction

-

The keto-ester is reacted with a Grignard reagent (e.g., methylmagnesium chloride) to introduce a tertiary alcohol. This reaction often proceeds with high diastereoselectivity.

Step 3: Deoxyfluorination

-

The tertiary alcohol is treated with a deoxyfluorinating agent, such as morpho-DAST, to replace the hydroxyl group with fluorine. This step may yield a mixture of diastereomers.

Step 4: Chromatographic Separation

-

The resulting mixture of cis and trans fluorinated esters is separated using column chromatography to isolate the pure diastereomers.

Step 5: Hydrogenolysis

-

For each separated isomer, the benzyl ester protecting group is removed via hydrogenolysis.

Step 6: Curtius Rearrangement

-

The resulting carboxylic acid is subjected to a Curtius rearrangement to convert the carboxylic acid into a protected amine (e.g., a Boc-protected amine).

Step 7: Deprotection

-

The Boc protecting group is removed under acidic conditions (e.g., using HCl in dioxane) to yield the final 3-fluorocyclobutanamine hydrochloride salt.

Physicochemical Properties: The Impact of Fluorine

The introduction of a highly electronegative fluorine atom into the cyclobutane ring significantly alters the physicochemical properties of the parent amine.

| Property | Observation | Implication for Drug Design |

| Basicity (pKa) | The pKa of 3-fluorocyclobutylamines is lowered by approximately 0.8 units compared to their non-fluorinated analogs.[9] | Reduced basicity can decrease off-target interactions with aminergic GPCRs and ion channels, and can improve oral absorption by reducing the likelihood of protonation in the gastrointestinal tract. |

| Lipophilicity (logP/logD) | The trans-fluorinated isomers exhibit a notable increase in lipophilicity (ΔlogP ≈ 1) compared to the non-fluorinated parent compounds.[9] The effect on the cis isomers is less pronounced. | Modulation of lipophilicity is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability. |

Applications in Medicinal Chemistry and Drug Discovery

3-Fluorocyclobutanamine is a valuable building block in drug discovery, primarily due to the advantageous properties conferred by the fluorinated cyclobutane motif.

Key Advantages in Drug Design

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can block metabolic "soft spots" in a drug candidate and increase its half-life.[1]

-

Conformational Rigidity: The cyclobutane ring provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

-

Improved Pharmacokinetics: As discussed, the modulation of pKa and lipophilicity can lead to improved oral bioavailability and better tissue distribution.[1][9]

The strategic application of this building block is illustrated in the following diagram:

Caption: The role of 3-fluorocyclobutanamine as a strategic building block in drug design.

Conclusion

3-Fluorocyclobutanamine represents a powerful and versatile building block for modern drug discovery. Its unique combination of a conformationally restricted core and the modulating effects of a fluorine substituent provides medicinal chemists with a valuable tool to address common challenges in lead optimization, such as metabolic instability and suboptimal pharmacokinetic properties. The well-defined stereoisomers of this compound offer the potential for fine-tuning molecular interactions with biological targets, further enhancing its utility in the design of next-generation therapeutics. As the demand for novel chemical matter with improved drug-like properties continues to grow, the importance of scaffolds like 3-fluorocyclobutanamine is set to increase.

References

-

PubChem. 3-Fluorocyclobutanamine. National Center for Biotechnology Information. [Link]

-

Chemicalbridge. cis-3-Fluorocyclobutanamine hydrochloride. [Link]

-

Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466-6471. [Link]

-

PubChem. 3-Fluorocyclobutanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

-

ChemBK. cis-3-Fluorocyclobutan-1-amine hydrochloride. [Link]

-

CRO SPLENDID LAB. 3-Fluorocyclobutanamine Hydrochloride. [Link]

-

SynSpace. Fluorine in drug discovery: Role, design and case studies. [Link]

-

ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. 3-Fluorocyclobutanamine | C4H8FN | CID 53488121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1260670-54-9|cis-3-Fluorocyclobutanamine|BLD Pharm [bldpharm.com]

- 4. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [achemblock.com]

- 5. cis-3-Fluorocyclobutanamine hydrochloride,1408075-13-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. arctomsci.com [arctomsci.com]

- 7. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]

- 8. trans-3-FluorocyclobutanaMine hydrochloride | 1408075-99-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Strategic Application of Fluorinated Cyclobutanamines

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties.[1][2] When combined with the conformationally constrained and metabolically robust cyclobutane ring, the resulting fluorinated cyclobutanamine motif presents a unique and highly valuable building block for drug discovery.[3][4][5] This guide provides an in-depth exploration of the discovery, synthetic evolution, and strategic application of fluorinated cyclobutanamines. We will delve into the causal-driven synthetic strategies that have enabled access to these complex structures, elucidate the profound impact of fluorination on their physicochemical properties, and showcase their successful application in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The Allure of Fluorine and the Four-Membered Ring

The confluence of two powerful concepts in medicinal chemistry—the use of fluorine to modulate molecular properties and the application of small, strained ring systems to enforce bioactive conformations—has given rise to the significant interest in fluorinated cyclobutanes.[4]

The Fluorine Factor: The introduction of fluorine, the most electronegative element, into a drug candidate can have a multitude of beneficial effects.[1][2] These include:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as amines, which can be crucial for optimizing target engagement and pharmacokinetic profiles.[6]

-

Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[7][8]

-

Altered Lipophilicity: The impact of fluorine on lipophilicity is context-dependent and can be strategically employed to fine-tune a molecule's solubility and permeability.[9]

-

Conformational Control: The judicious placement of fluorine can influence the conformational preferences of a molecule, pre-organizing it for optimal interaction with its biological target.[7][8]

The Cyclobutane Advantage: The cyclobutane ring, while less common than its five- and six-membered counterparts, offers a unique set of properties that are increasingly being exploited in drug design.[3][10]

-

Three-Dimensionality: The puckered nature of the cyclobutane ring provides a rigid, three-dimensional scaffold that can be used to orient substituents in well-defined spatial arrangements, which is critical for potent and selective target binding.[3]

-

Metabolic Robustness: The high ring strain of cyclobutanes makes them relatively inert to metabolic degradation.[3]

-

Novel Chemical Space: The incorporation of a cyclobutane motif allows for the exploration of novel chemical space, potentially leading to new intellectual property.

-

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger cyclic systems, to improve pharmacological properties.[3][11]

The marriage of these two features in the form of fluorinated cyclobutanamines has created a class of building blocks with immense potential in drug discovery.

The Genesis of Fluorinated Cyclobutanamines: A Synthetic Odyssey

The synthesis of fluorinated cyclobutanamines has presented significant challenges to synthetic chemists. The inherent ring strain of the cyclobutane core, coupled with the unique reactivity of fluorine, has necessitated the development of innovative synthetic strategies. While a definitive "first" discovery is difficult to pinpoint in the early literature, the evolution of their synthesis can be traced through the development of key fluorination and cyclobutane-forming methodologies.

Early Approaches and Foundational Methodologies

Initial forays into the synthesis of these compounds likely relied on the fluorination of pre-formed cyclobutane precursors. These early methods often suffered from harsh reaction conditions, low yields, and a lack of stereocontrol.

A significant advancement came with the development of more reliable nucleophilic fluorination techniques. Reagents such as morpholinosulfur trifluoride (Morph-DAST) and tetramethylammonium fluoride (TMAF) have been instrumental in the preparation of monofluoromethyl and difluoromethyl substituted cyclobutanes.[6][12]

Modern Synthetic Strategies: A Toolkit for the Medicinal Chemist

Contemporary approaches to the synthesis of fluorinated cyclobutanamines can be broadly categorized into two main strategies: the fluorination of a pre-existing cyclobutane core and the construction of the cyclobutane ring from fluorinated precursors.

Strategy 1: Fluorination of Cyclobutane Precursors

This approach is particularly useful for late-stage fluorination and for accessing a variety of fluorinated motifs from a common intermediate.

-

Nucleophilic Fluorination: This remains a cornerstone of fluorinated cyclobutane synthesis. The substitution of a leaving group, such as a tosylate or a hydroxyl group, with a fluoride ion is a common method. The choice of fluorinating agent is critical and depends on the specific substrate and desired outcome.

-

Electrophilic Fluorination: The use of electrophilic fluorinating agents, such as Selectfluor®, allows for the direct introduction of fluorine onto electron-rich cyclobutane systems. This method can be particularly useful for the synthesis of compounds that are not accessible through nucleophilic routes.

Strategy 2: Cycloaddition Reactions with Fluorinated Building Blocks

The [2+2] cycloaddition reaction is a powerful tool for the construction of the cyclobutane ring.[13] By using fluorinated alkenes as reaction partners, a wide variety of fluorinated cyclobutanes can be accessed.

-

Thermal and Photochemical [2+2] Cycloadditions: These classic methods have been employed for the synthesis of a range of fluorinated cyclobutanes. However, they can sometimes suffer from a lack of regioselectivity and stereoselectivity.

-

Transition-Metal Catalyzed [2+2] Cycloadditions: More recent advances have focused on the use of transition metal catalysts to promote [2+2] cycloaddition reactions with high levels of control over the stereochemical outcome.

Asymmetric Synthesis: The Quest for Enantiopure Compounds

For applications in drug discovery, the synthesis of enantiomerically pure fluorinated cyclobutanamines is often essential. Recent research has focused on the development of asymmetric methods, such as rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, to produce chiral fluorinated cyclobutane derivatives with excellent regio- and enantioselectivity.[14]

The Physicochemical Impact of Fluorination on Cyclobutanamines

The introduction of fluorine into the cyclobutanamine scaffold has a profound and predictable impact on its physicochemical properties. A thorough understanding of these effects is crucial for the rational design of drug candidates.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity (lowers the pKa) of the cyclobutanamine nitrogen. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the amine group. For instance, the pKa of amines can be reduced by up to three units with the introduction of fluorine.[6] This modulation of pKa can be a critical design element in drug discovery, as it can influence a compound's solubility, cell permeability, and target binding affinity.

| Compound | pKa |

| Cyclobutanamine | ~10.5 |

| cis-3-Fluorocyclobutanamine | ~9.5 |

| trans-3-Fluorocyclobutanamine | ~9.3 |

| 3,3-Difluorocyclobutanamine | ~7.5 |

Note: These are approximate values and can vary depending on the specific substitution pattern and measurement conditions.

Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more nuanced than its effect on pKa. While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the overall impact on the molecule's LogP is dependent on the specific structural context. In some cases, particularly with multiple fluorine substituents, intramolecular interactions can lead to a decrease in lipophilicity compared to what might be expected.[9]

Experimental Protocols: A Practical Guide

To provide a practical context for the synthesis of these valuable building blocks, the following section details a representative experimental protocol for the synthesis of a fluorinated cyclobutanamine derivative.

Synthesis of cis- and trans-3-(Trifluoromethyl)cyclobutanamine

This protocol is adapted from methodologies described in the literature and illustrates a common approach involving the resolution of a racemic carboxylic acid intermediate followed by functional group manipulation.[12]

Step 1: Synthesis of 3-(Trifluoromethyl)cyclobutanecarboxylic Acid

A mixture of commercially available 3-oxocyclobutanecarboxylic acid and a suitable trifluoromethylating reagent (e.g., TMSCF3) in an appropriate solvent (e.g., THF) is treated with a fluoride source (e.g., TBAF) at low temperature. The reaction is carefully monitored by TLC or LC-MS until completion. Following an aqueous workup and extraction, the crude product is purified by column chromatography to yield 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. Subsequent dehydration and reduction steps (not detailed here for brevity) afford a mixture of cis- and trans-3-(trifluoromethyl)cyclobutanecarboxylic acid.

Step 2: Resolution of Diastereomers

The diastereomeric mixture of carboxylic acids can often be separated by fractional crystallization or by chiral chromatography. Alternatively, resolution can be achieved by forming diastereomeric salts with a chiral amine, followed by separation and liberation of the individual carboxylic acid isomers.

Step 3: Conversion to Amines

Each separated carboxylic acid isomer is then converted to the corresponding amine. A common method is the Curtius rearrangement. The carboxylic acid is first converted to an acyl azide, typically by treatment with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine). The acyl azide is then heated in the presence of an alcohol (e.g., tert-butanol) to form a carbamate intermediate. Finally, deprotection of the carbamate with a strong acid (e.g., trifluoroacetic acid) yields the desired cis- or trans-3-(trifluoromethyl)cyclobutanamine.

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated.

Workflow for the Synthesis of Fluorinated Cyclobutanamines

Caption: Synthetic strategies for accessing fluorinated cyclobutanamines.

Impact of Fluorination on Physicochemical Properties

Caption: Key property modulations via fluorination.

Conclusion and Future Perspectives

The discovery and development of synthetic routes to fluorinated cyclobutanamines have provided medicinal chemists with a powerful set of tools to address some of the most pressing challenges in drug discovery. The unique combination of conformational rigidity, metabolic stability, and the ability to fine-tune physicochemical properties makes this scaffold a truly privileged motif. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, and as new and more efficient synthetic methodologies are developed, we can expect to see the increasing application of fluorinated cyclobutanamines in the design of innovative and effective new medicines. The continued exploration of this fascinating area of chemical space holds immense promise for the future of drug discovery.

References

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Fluorocyclobutanamine: A Technical Guide

Introduction

3-Fluorocyclobutanamine is a fascinating and increasingly important structural motif in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational constraints and electronic properties. These characteristics can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the spectroscopic properties of this amine is paramount for its unambiguous identification, purity assessment, and for elucidating its role in the broader molecular context of novel therapeutics.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Fluorocyclobutanamine. The content herein is curated for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying scientific principles and experimental considerations for its accurate interpretation.

Molecular Structure and Isomerism

3-Fluorocyclobutanamine can exist as two diastereomers: cis and trans. The relative orientation of the fluorine and amine substituents on the cyclobutane ring significantly impacts the molecule's symmetry and, consequently, its spectroscopic signatures. This guide will consider the predicted spectral features for both isomers where relevant.

Caption: Cis and trans isomers of 3-Fluorocyclobutanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-Fluorocyclobutanamine, providing detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Fluorocyclobutanamine is expected to be complex due to the conformational puckering of the cyclobutane ring and the presence of diastereotopic protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (CH-NH₂) | ~3.5 - 4.0 | m | |

| H2, H4 (CH₂) | ~2.0 - 2.8 | m | |

| H3 (CH-F) | ~4.8 - 5.4 | dddd (doublet of doublets of doublets of doublets) | J(H,F) ≈ 45-55 (geminal), J(H,H) |

| NH₂ | ~1.5 - 2.5 | br s |

Interpretation and Rationale:

-

CH-NH₂ (H1): The proton attached to the carbon bearing the amino group is expected to be in the range of 3.5-4.0 ppm due to the deshielding effect of the nitrogen atom.

-

CH₂ (H2, H4): The methylene protons are diastereotopic and will appear as complex multiplets in the aliphatic region (2.0-2.8 ppm).

-

CH-F (H3): The proton on the carbon attached to the fluorine atom will be significantly deshielded and will exhibit a large geminal coupling to the fluorine atom (¹⁹F has a spin of 1/2), resulting in a complex multiplet.

-

NH₂: The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, particularly with proton decoupling, provides a clear picture of the carbon skeleton. The presence of fluorine introduces characteristic C-F couplings.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹J(C,F), Hz) |

| C1 (CH-NH₂) | ~45 - 55 | d | ~15-25 |

| C2, C4 (CH₂) | ~30 - 40 | d | ~15-25 |

| C3 (CH-F) | ~85 - 95 | d | ~180-220 |

Interpretation and Rationale:

-

CH-NH₂ (C1): The carbon attached to the nitrogen will resonate at approximately 45-55 ppm. It will appear as a doublet due to coupling with the fluorine atom three bonds away (³J(C,F)).

-

CH₂ (C2, C4): The methylene carbons will appear in the aliphatic region. They will also be split into doublets due to two-bond coupling with the fluorine atom (²J(C,F)).

-

CH-F (C3): The carbon directly bonded to the fluorine atom will be significantly deshielded, appearing at a much higher chemical shift (85-95 ppm). The signal will be a doublet with a very large one-bond C-F coupling constant (¹J(C,F)), which is a hallmark of a C-F bond.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in 3-Fluorocyclobutanamine.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (primary amine) |

| 2980 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1650 - 1580 | Medium | N-H bending (scissoring) |

| 1470 - 1430 | Medium | CH₂ bending |

| 1150 - 1000 | Strong | C-F stretching |

| ~850 | Medium | N-H wagging |

Interpretation and Rationale:

-

N-H Stretching: The presence of a primary amine will give rise to two characteristic, moderately broad bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[2][3]

-

C-H Stretching: The aliphatic C-H stretches from the cyclobutane ring will appear in the 2980-2850 cm⁻¹ range.

-

N-H Bending: The N-H scissoring vibration is expected in the 1650-1580 cm⁻¹ region.

-

C-F Stretching: A strong absorption band in the 1150-1000 cm⁻¹ region is indicative of the C-F stretching vibration, a key diagnostic peak for this molecule.

-

N-H Wagging: A broader absorption around 850 cm⁻¹ can often be attributed to the out-of-plane N-H wagging of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-Fluorocyclobutanamine, aiding in its identification and structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 89, corresponding to the molecular weight of C₄H₈FN. Due to the nitrogen rule, an odd molecular weight is expected for a compound with one nitrogen atom.

-

Key Fragment Ions:

-

m/z = 72 (M-17): Loss of an ammonia molecule (NH₃) is a common fragmentation pathway for primary amines.

-

m/z = 70 (M-19): Loss of a fluorine radical.

-

m/z = 60: This fragment could arise from the cleavage of the cyclobutane ring.

-

m/z = 43: A common fragment corresponding to [C₃H₇]⁺ or [C₂H₅N]⁺.

-

m/z = 30: A characteristic peak for primary amines, corresponding to [CH₂NH₂]⁺.

-

Caption: Predicted major fragmentation pathways of 3-Fluorocyclobutanamine in EI-MS.

Experimental Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluorocyclobutanamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz NMR spectrometer. A 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) are recommended to achieve an adequate signal-to-noise ratio.

IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (EI):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Scan a mass range of m/z 10-200 to detect the molecular ion and significant fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of 3-Fluorocyclobutanamine. The combination of ¹H and ¹³C NMR, with attention to C-F coupling, allows for unambiguous structural assignment. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides molecular weight and fragmentation information. This guide serves as a valuable resource for scientists working with this important fluorinated building block, facilitating its identification and use in the advancement of chemical and pharmaceutical research.

References

-

Reich, H. J. NMR Chemical Shifts. University of Wisconsin. [Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1. Journal of the American Chemical Society, 87(17), 3884–3890. [Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature1. Journal of the American Chemical Society, 87(17), 3891–3895. [Link]

-

Mykhailiuk, P. K. (2020). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Mykhailiuk, P. K. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition, 58(34), 11655–11659. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53488121, 3-Fluorocyclobutanamine. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67084889, 3-Fluorocyclobutanamine hydrochloride. [Link]

-

Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Guo, J., & Gu, H. (2015). Metabolite Identification Using a Library of Predicted Fragment-Ion-Spectra of 1 million Theoretical Human Metabolites. Analytical chemistry, 87(20), 10448–10456. [Link]

-

Specac. Infrared Frequency Lookup Tool. [Link]

-

Argyropoulos, D., et al. (2018). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Rubinson, K. A., & Rubinson, J. F. (2000). Contemporary instrumental analysis. Prentice Hall.

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

-

University of Calgary. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Mondal, P., et al. (2024). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. [Link]

-

Spectral Service AG. (2017). Study Report ASL84242. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

YouTube. (2021). IRcalc: Predicting #IR spectra tool #infrared #spectroscopy. [Link]

-

Mühle, J., et al. (2019). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Journal of Cheminformatics, 11(1), 1-16. [Link]

-

Feeny, R. W., et al. (2023). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. Journal of Analytical Toxicology, 47(8), 753-763. [Link]

-

Filimonov, D., Gloriozova, T., & Lagunin, A. (2012). PREDICTION OF ACTIVITY SPECTRA FOR SUBSTANCES: TWENTY YEARS OF THE DEVELOPMENT. Way2Drug. [Link]

-

Skinnider, M. A., et al. (2023). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. bioRxiv. [Link]

- Smith, B. C. (2011).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

Pharmaceuticals and Medical Devices Agency. INFRARED REFERENCE SPECTRA. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

Quantum Chemical Calculations for 3-Fluorocyclobutanamine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of quantum chemical calculations as applied to 3-Fluorocyclobutanamine, a molecule of interest in contemporary drug discovery. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and optimization. We will delve into the theoretical underpinnings and practical applications of these calculations, offering a robust framework for understanding the molecule's behavior at a quantum level.

Introduction: The Significance of 3-Fluorocyclobutanamine in Medicinal Chemistry

3-Fluorocyclobutanamine is a substituted cyclobutane derivative that has garnered attention in medicinal chemistry due to the unique properties conferred by the fluorinated cyclobutyl motif. The cyclobutane ring, a four-membered aliphatic structure, is known for its puckered conformation, which influences the spatial arrangement of its substituents.[1][2] The introduction of a fluorine atom, a bioisostere for hydrogen, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The amine group provides a key site for further chemical modification and interaction with biological systems.

This guide will focus on the two primary stereoisomers of 3-Fluorocyclobutanamine: cis-3-Fluorocyclobutanamine and trans-3-Fluorocyclobutanamine.[3][4][5] Understanding the distinct conformational preferences and electronic properties of these isomers is paramount for rational drug design, as these differences can translate into significant variations in biological activity.

Part 1: Foundational Concepts in Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the electronic structure and properties of molecules. By solving the Schrödinger equation, or approximations thereof, we can gain insights into molecular geometries, energies, and a host of other properties that are often difficult or impossible to measure experimentally.

The Importance of Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1][2] This puckering creates two distinct positions for substituents: axial and equatorial. For 3-Fluorocyclobutanamine, the relative orientation of the fluorine and amine groups (cis or trans) will dictate the accessible conformations and their relative energies.